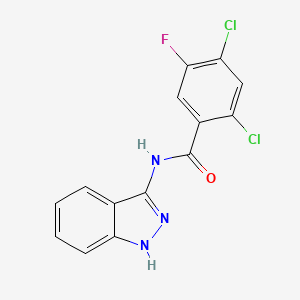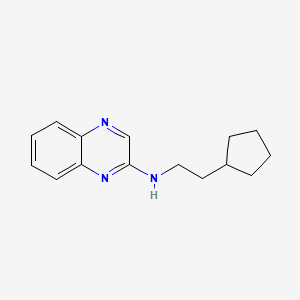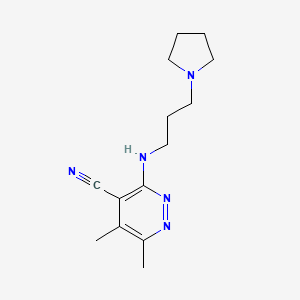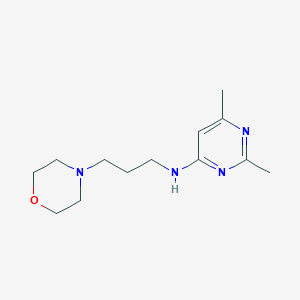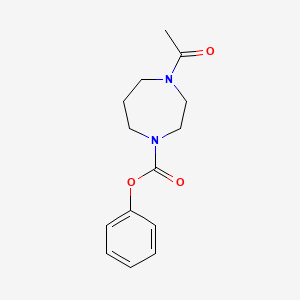
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, also known as PAC, is a chemical compound that belongs to the class of diazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. PAC has also shown promise in other areas of scientific research, including neuroscience, immunology, and drug delivery systems.
Mechanism of Action
The mechanism of action of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, as well as the modulation of immune system function. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, Phenyl 4-acetyl-1,4-diazepane-1-carboxylate can be difficult to work with due to its low solubility in water and other common solvents. Additionally, Phenyl 4-acetyl-1,4-diazepane-1-carboxylate may have limited bioavailability and may require specialized delivery systems to be effective in vivo.
Future Directions
There are many potential future directions for research on Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, including:
- Development of more efficient synthesis methods to increase yields and reduce costs.
- Investigation of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in combination with other anti-cancer agents to enhance efficacy.
- Exploration of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in drug delivery systems, such as liposomes or nanoparticles.
- Investigation of the potential use of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
- Further elucidation of the mechanism of action of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, including identification of specific targets and pathways involved in its anti-cancer effects.
Synthesis Methods
The synthesis of Phenyl 4-acetyl-1,4-diazepane-1-carboxylate involves the reaction of phenylacetic acid with ethylenediamine, followed by acetylation with acetic anhydride. The resulting compound is then treated with phosgene to yield Phenyl 4-acetyl-1,4-diazepane-1-carboxylate. This method of synthesis has been optimized to produce high yields of pure Phenyl 4-acetyl-1,4-diazepane-1-carboxylate, making it suitable for large-scale production.
Scientific Research Applications
Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that Phenyl 4-acetyl-1,4-diazepane-1-carboxylate exhibits anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Phenyl 4-acetyl-1,4-diazepane-1-carboxylate has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
phenyl 4-acetyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-8-5-9-16(11-10-15)14(18)19-13-6-3-2-4-7-13/h2-4,6-7H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCIRIPSXRWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![N-cyclopropyl-3-[(1-methylimidazol-2-yl)methylamino]benzamide](/img/structure/B7567695.png)
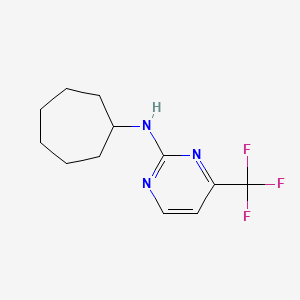
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7567718.png)
![2-[(2-Fluorophenyl)methyl-methylamino]pyridine-4-carbonitrile](/img/structure/B7567721.png)

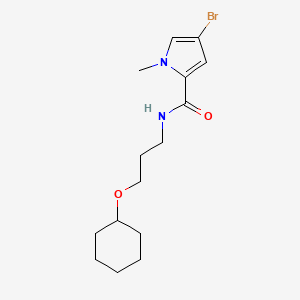
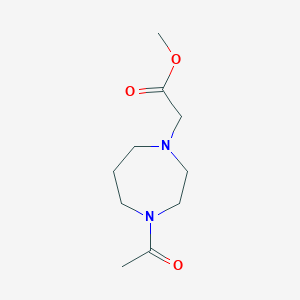
![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)
